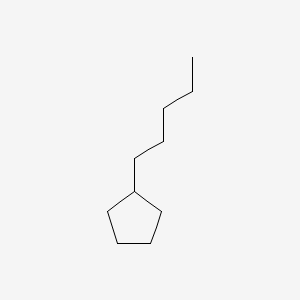

Pentylcyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.20e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174063. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQURZRDYMUHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074708 | |

| Record name | Cyclopentane, pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3741-00-2 | |

| Record name | Pentylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane, pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Properties of Pentylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of pentylcyclopentane. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this aliphatic hydrocarbon. This document outlines key synthetic methodologies, including multi-step pathways involving Grignard reagents and Friedel-Crafts acylation followed by reduction. Detailed experimental protocols for these synthetic routes are provided. Furthermore, this guide presents a thorough compilation of the physicochemical properties of this compound, supported by spectroscopic data. All quantitative data are summarized in structured tables for ease of reference and comparison. Logical workflows for the described synthetic pathways are visualized using Graphviz diagrams.

Introduction

This compound, a cycloalkane hydrocarbon, is a molecule of interest in various fields of chemical research and development. Its structure, consisting of a five-membered cyclopentane (B165970) ring substituted with a pentyl group, imparts specific physical and chemical characteristics that make it a subject of study in areas such as fuel and lubricant development.[1] This guide details its synthesis through established organic chemistry reactions and provides a summary of its known properties.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. Two plausible multi-step synthetic pathways are detailed below.

Synthesis via Grignard Reaction

This pathway involves the reaction of a cyclopentyl Grignard reagent with a pentyl halide. The key steps are the formation of the Grignard reagent and the subsequent coupling reaction.

Logical Workflow for Synthesis via Grignard Reaction

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol:

-

Step 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Step 2: Reaction with 1-Bromopentane

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Step 3: Work-up and Purification

-

Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This two-step pathway involves the Friedel-Crafts acylation of cyclopentane with valeryl chloride to form pentylcyclopentyl ketone, which is then reduced to this compound. Two common reduction methods, the Wolff-Kishner and Clemmensen reductions, are applicable.

Logical Workflow for Synthesis via Friedel-Crafts Acylation and Reduction

Caption: Synthesis of this compound via Friedel-Crafts Acylation and Reduction.

Experimental Protocol:

-

Step 1: Friedel-Crafts Acylation to form Pentyl Cyclopentyl Ketone

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add valeryl chloride (1.0 eq).

-

After stirring for 15-30 minutes, add cyclopentane (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude pentyl cyclopentyl ketone.

-

-

Step 2: Reduction of Pentyl Cyclopentyl Ketone

-

Method A: Wolff-Kishner Reduction

-

To a flask containing the crude pentyl cyclopentyl ketone (1.0 eq), add diethylene glycol as the solvent, hydrazine (B178648) hydrate (B1144303) (4-5 eq), and potassium hydroxide (B78521) (4-5 eq).[2][3][4][5][6]

-

Heat the mixture to 120-140 °C for 1-2 hours with a reflux condenser.

-

Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.[2][3]

-

Maintain the temperature at 190-200 °C for another 3-4 hours.

-

Cool the reaction mixture, add water, and extract with a suitable solvent (e.g., ether or hexane).

-

Wash the organic extract, dry it, and purify by distillation to yield this compound.

-

-

Method B: Clemmensen Reduction

-

Prepare amalgamated zinc (Zn(Hg)) by stirring zinc powder with a dilute solution of mercuric chloride.[7][8][9]

-

In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (B28343).

-

Add the crude pentyl cyclopentyl ketone (1.0 eq) to the mixture.

-

Heat the mixture to reflux for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.[8]

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene or ether.

-

Combine the organic layers, wash with water and sodium bicarbonate solution, dry over a suitable drying agent, and purify by distillation.

-

-

Properties of this compound

This compound is a colorless liquid with physical and chemical properties typical of a C10 cycloalkane.[1][10]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀ | [11] |

| Molecular Weight | 140.27 g/mol | [11] |

| Appearance | Colorless liquid | [1] |

| Density | 0.791 g/mL | [10] |

| Boiling Point | 180 °C | [12] |

| Melting Point | -83 °C | [10] |

| Flash Point | 38 °C | [12] |

| Refractive Index | 1.436 | [10] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Signals in the aliphatic region consistent with pentyl and cyclopentyl protons. | [11] |

| ¹³C NMR | Resonances corresponding to the ten carbon atoms in the molecule. | |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 140, with a fragmentation pattern characteristic of alkyl-substituted cycloalkanes. | [11][13][14] |

| Infrared (IR) Spectroscopy | C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. | [11] |

Safety and Handling

This compound is a flammable liquid and vapor.[11] Standard laboratory safety precautions should be followed, including working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition. It should be handled with care to avoid inhalation or skin contact.[1]

Conclusion

This technical guide has detailed plausible synthetic routes for this compound and compiled its key physicochemical and spectroscopic properties. The provided experimental protocols offer a starting point for the laboratory preparation of this compound. The summarized data and visualizations serve as a valuable resource for researchers and professionals requiring comprehensive information on this compound.

References

- 1. CAS 3741-00-2: this compound | CymitQuimica [cymitquimica.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. This compound [stenutz.eu]

- 11. This compound | C10H20 | CID 19540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 3741-00-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. Cyclopentane, pentyl- [webbook.nist.gov]

- 14. Cyclopentane, pentyl- [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Pentylcyclopentane: CAS Number and Spectral Data

This technical guide provides a comprehensive overview of the chemical identifier and spectral properties of this compound. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identification

The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to a single chemical substance.

| Compound Name | CAS Registry Number |

| This compound | 3741-00-2[1][2][3][4][5][6][7][8][9] |

Synonyms: n-Pentylcyclopentane, Amylcyclopentane[2][3][5][6]

Molecular Formula: C₁₀H₂₀[1][2][6]

Molecular Weight: 140.27 g/mol [1][3][4]

Spectral Data Summary

The following sections summarize the key spectral data for this compound, crucial for its identification and structural elucidation.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds.

| m/z | Relative Intensity | Fragment |

| 140 | Low | [M]⁺ (Molecular Ion) |

| 85 | High | [C₆H₁₃]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 69 | Base Peak | [C₅H₉]⁺ |

| 57 | Moderate | [C₄H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Data sourced from NIST Mass Spectrometry Data Center. The fragmentation pattern is typical for alkyl-substituted cycloalkanes.[4][7]

Infrared spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. As an alkane, the IR spectrum of this compound is characterized by C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2850 | C-H Stretch | Alkane (CH₃, CH₂, CH)[10][11][12] |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (CH₂)[10][12] |

| 1380 - 1370 | C-H Bend (Rocking) | Methyl (CH₃)[10] |

The vapor phase IR spectrum for this compound confirms these characteristic alkane absorptions.[4][13]

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the signals for the aliphatic protons are expected in the upfield region of the spectrum.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~ 0.9 | Triplet | Terminal methyl group (-CH₃) of the pentyl chain |

| ~ 1.2 - 1.4 | Multiplet | Methylene groups (-CH₂-) of the pentyl chain and cyclopentane (B165970) ring |

| ~ 1.5 - 1.8 | Multiplet | Methine proton (-CH-) of the cyclopentane ring |

Note: These are predicted values based on typical chemical shifts for alkanes. The actual spectrum may show overlapping multiplets.[14]

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the symmetry of the this compound molecule, not all ten carbon atoms will be unique.

| Predicted Chemical Shift (δ ppm) | Assignment | | :--- | :--- | :--- | | ~ 14 | Terminal methyl carbon (-CH₃) of the pentyl chain | | ~ 22 - 35 | Methylene carbons (-CH₂-) of the pentyl chain and cyclopentane ring | | ~ 38 - 45 | Methine carbon (-CH-) of the cyclopentane ring |

Note: These are predicted values. The exact chemical shifts depend on the specific solvent and experimental conditions.[15][16]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, applicable to the analysis of alkanes like this compound.

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the injector port.[17]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[18][19]

-

Mass Analysis: The ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[18][19]

-

Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum.[18]

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, the sample can be analyzed in a dilute solution with an IR-transparent solvent like carbon tetrachloride (CCl₄).[20]

-

Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument measures the amount of light absorbed at each frequency.

-

Spectrum Generation: A plot of percent transmittance versus wavenumber (cm⁻¹) is generated, known as the IR spectrum.[20]

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added.

-

¹H NMR Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected.[21]

-

¹H NMR Data Processing: A Fourier transform is applied to the FID to obtain the frequency-domain spectrum. The spectrum is phased, baseline-corrected, and referenced to the TMS signal (δ 0.00 ppm). Integration of the signals provides the relative ratio of protons.[21]

-

¹³C NMR Data Acquisition: The acquisition process is similar to ¹H NMR but uses a different frequency range. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[16][22]

-

¹³C NMR Data Processing: The FID is processed similarly to the ¹H NMR data to generate the final spectrum.[22]

Data Relationship Diagram

The following diagram illustrates the logical flow of identifying and characterizing this compound using its CAS number and various spectral data.

Caption: Workflow for the characterization of this compound.

References

- 1. CAS 3741-00-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Cyclopentane, pentyl- [webbook.nist.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | C10H20 | CID 19540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3741-00-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Cyclopentane, pentyl- [webbook.nist.gov]

- 7. Cyclopentane, pentyl- [webbook.nist.gov]

- 8. Cyclopentane, pentyl- [webbook.nist.gov]

- 9. Cyclopentane, pentyl- [webbook.nist.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. youtube.com [youtube.com]

- 13. spectrabase.com [spectrabase.com]

- 14. organic chemistry - 1H (proton) NMR spectra for alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 20. webassign.net [webassign.net]

- 21. rsc.org [rsc.org]

- 22. chem.uiowa.edu [chem.uiowa.edu]

"pentylcyclopentane molecular weight and formula"

An In-depth Technical Guide to Pentylcyclopentane

This technical guide provides a comprehensive overview of this compound, including its chemical formula, molecular weight, physicochemical properties, and potential applications relevant to researchers, scientists, and drug development professionals.

Core Molecular Information

This compound is a cycloalkane consisting of a five-membered cyclopentane (B165970) ring substituted with a pentyl group.[1] It is a colorless liquid at room temperature and is characterized by its non-polar nature, leading to low solubility in water but good solubility in organic solvents.[1]

Molecular Formula and Weight:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3741-00-2 | [3][6] |

| IUPAC Name | This compound | [2] |

| Synonyms | n-Pentylcyclopentane, Amylcyclopentane | [1][3][6] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][8] |

| Boiling Point | 180 °C | [8] |

| Melting Point | -83 °C | [5] |

| Density | 0.7898 g/cm³ at 20 °C | [5] |

| Flash Point | 38 °C | [8] |

| Water Solubility | 115 µg/kg at 25 °C | [5] |

| Critical Temperature | 634.06 K | [2] |

| Critical Pressure | 2400 kPa | [4] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Data Type | Details | Reference |

| ¹H NMR | A single peak is observed due to the equivalence of all 10 hydrogen atoms on the cyclopentane ring on average. | [3][9] |

| ¹³C NMR | Data available from sources like SpectraBase. | [3] |

| GC-MS | NIST Number: 142656; Main Library. | [3] |

| IR Spectra | Vapor phase IR data is available. | [3] |

| Kovats Retention Index (Standard Non-polar) | 1033, 1037.6, 1035.3, 1032, 1031 | [3] |

| Kovats Retention Index (Standard Polar) | 1088, 1091, 1092, 1095, 1097, 1099, 1104, 1107, 1108, 1114 | [3] |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

While numerous methods exist for the synthesis of substituted cyclopentanes, a common approach involves the alkylation of a cyclopentyl precursor. Below is a representative protocol for the synthesis of this compound via a Grignard reaction.

Objective: To synthesize this compound by reacting a cyclopentyl Grignard reagent with a pentyl halide.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Dry diethyl ether or THF

-

Cyclopentyl bromide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Heating mantle and magnetic stirrer

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a solution of cyclopentyl bromide in dry diethyl ether dropwise from the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and heat generation), add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclopentylmagnesium bromide.

-

-

Alkylation Reaction:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

Add a solution of 1-bromopentane in dry diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample mixture.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

-

Helium as the carrier gas.

Procedure:

-

Sample Preparation:

-

Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.

-

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST library). The mass spectrum will show characteristic fragments of this compound.

-

Quantify the amount of this compound by integrating the peak area and comparing it with a calibration curve prepared from standards of known concentrations.

-

Diagrams and Workflows

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Caption: Experimental workflow for the analysis of this compound by GC-MS.

Applications and Relevance in Research

While this compound itself is a simple hydrocarbon, it and its derivatives are relevant in several areas of research and industry.

-

Fuel and Lubricant Science: As a component of cycloalkanes, this compound is studied in the context of alternative fuels and as a lubricant base oil. Its combustion properties and behavior under high pressure are of interest.[1] It has been identified as a component in bio-oils obtained from pyrolysis.[10]

-

Organic Synthesis and Materials Science: The cyclopentane ring is a fundamental scaffold in many complex organic molecules.[11] Understanding the properties and reactivity of simple substituted cyclopentanes like this compound provides a basis for the synthesis of more complex structures.

-

Drug Discovery Context: The cyclopentane motif is a key structural feature in numerous FDA-approved drugs, including antiviral agents and cancer therapies.[12] For instance, the cyclopentane ring is found in drugs like the antiviral neuraminidase inhibitor peramivir (B1663781) and the HCV protease inhibitor glecaprevir.[12] While this compound is not a drug, its structural class is highly relevant. There is a mention that this compound can act as a matrix metalloproteinase (MMP) inhibitor, which is a significant target class in drug development for diseases like cancer and arthritis.[1] This suggests that even simple cycloalkanes can exhibit biological activity and serve as starting points for medicinal chemistry programs. The study of cyclopentane derivatives continues to be an active area in the search for new therapeutic agents.[11][13]

References

- 1. CAS 3741-00-2: this compound | CymitQuimica [cymitquimica.com]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. This compound | C10H20 | CID 19540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentane, pentyl- (CAS 3741-00-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [guidechem.com]

- 6. Cyclopentane, pentyl- [webbook.nist.gov]

- 7. Cyclopentane, pentyl- [webbook.nist.gov]

- 8. This compound | 3741-00-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. N-PENTYLCYCLOPENTANE | 3741-00-2 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. benchchem.com [benchchem.com]

The Thermal Decomposition of Pentylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of pentylcyclopentane. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles from the pyrolysis of analogous n-alkylcycloalkanes to present a detailed analysis of its expected thermal behavior. This guide covers the predicted reaction mechanisms, kinetic parameters, and product distributions. Detailed experimental protocols for studying the thermal decomposition of hydrocarbons are also provided, offering a foundational methodology for researchers in this field. The information is intended to support professionals in chemistry, chemical engineering, and drug development in understanding the thermal stability and degradation pathways of alkylated cycloalkanes.

Introduction

This compound is a saturated hydrocarbon consisting of a five-membered cyclopentane (B165970) ring substituted with a pentyl group. Understanding its behavior at elevated temperatures is crucial for various industrial applications, including its potential use as a biofuel component, a solvent, or as a model compound in petroleum chemistry. Thermal decomposition, or pyrolysis, involves the breaking of chemical bonds through the application of heat, leading to the formation of smaller, often unsaturated, molecules. The reaction pathways and product distributions are highly dependent on factors such as temperature, pressure, and residence time.

This guide will explore the fundamental mechanisms believed to govern the thermal decomposition of this compound, drawing parallels from studies on similar molecules like cyclohexane, cyclopentane, and long-chain n-alkylcyclohexanes.

Proposed Thermal Decomposition Mechanisms

The thermal decomposition of this compound is expected to proceed through a free-radical chain mechanism, which can be broken down into initiation, propagation, and termination steps. The primary decomposition pathways will involve both the cleavage of the cyclopentane ring and the fragmentation of the pentyl side chain.

Initiation Reactions

The initiation of the decomposition process involves the homolytic cleavage of a carbon-carbon (C-C) bond, as these are generally weaker than carbon-hydrogen (C-H) bonds. There are two primary initiation pathways for this compound:

-

Ring Fission: Cleavage of a C-C bond within the cyclopentane ring, leading to the formation of a biradical.

-

Side-Chain Scission: Breakage of a C-C bond within the pentyl side chain.

The cyclopentane ring is strained, which may lower the activation energy for ring opening compared to a similar acyclic alkane.

Propagation Reactions

Once radicals are formed, a series of propagation reactions will occur, leading to the formation of a variety of smaller molecules.

-

β-Scission: This is a key reaction for both the opened ring and the side chain. It involves the cleavage of a C-C bond that is beta to the radical center, resulting in the formation of an alkene and a new, smaller radical. For the pentyl radical, β-scission will lead to the formation of ethene and a propyl radical, or propene and an ethyl radical.

-

Intramolecular Hydrogen Abstraction (Isomerization): A radical can abstract a hydrogen atom from another position within the same molecule, leading to the formation of a new radical isomer. This is particularly important in the biradical formed from ring opening, which can lead to the formation of various unsaturated acyclic hydrocarbons.

-

Intermolecular Hydrogen Abstraction: A radical can abstract a hydrogen atom from an intact this compound molecule, propagating the chain reaction.

Termination Reactions

The chain reaction is terminated by the combination or disproportionation of two radicals.

Below is a diagram illustrating the proposed primary decomposition pathways.

Predicted Kinetic Data

| Compound | Temperature Range (°C) | Pressure | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Citation |

| Cyclohexane | 680 - 740 | 1 atm | 255 | 10¹⁶.¹ | [1] |

| Propylcyclohexane | 375 - 450 | - | 283 | 10¹⁶.⁴¹ | [2] |

| n-Butylcyclohexane | 400 | 100 bar | ~280 | - | [3] |

| This compound (Estimated) | 375 - 450 | - | ~270 - 290 | ~10¹⁶ - 10¹⁷ |

Note: The values for this compound are estimations based on the trends observed for other n-alkylcycloalkanes.

Expected Product Distribution

The thermal decomposition of this compound is expected to yield a complex mixture of smaller hydrocarbons. The primary products are likely to be:

-

Light Alkenes: Ethene, propene, and butene will be major products resulting from β-scission of the pentyl side chain and the opened cyclopentane ring.

-

Cyclic Alkenes: Cyclopentene may be formed through dehydrogenation of the cyclopentane ring.

-

Smaller Alkanes: Methane and ethane (B1197151) can be formed through secondary reactions.

-

Dienes: Compounds like 1,3-butadiene (B125203) can be formed from the decomposition of the cyclopentane ring.[4]

The relative yields of these products will be highly dependent on the reaction temperature, with higher temperatures favoring the formation of smaller, more stable molecules like ethene and methane.

| Product Class | Representative Compounds | Expected Formation Pathway |

| Light Alkenes | Ethene, Propene, 1-Butene | β-Scission of pentyl chain and ring-opened intermediates |

| Cyclic Alkenes | Cyclopentene | Dehydrogenation of cyclopentane ring |

| Dienes | 1,3-Butadiene, Cyclopentadiene | Decomposition of cyclopentane ring |

| Small Alkanes | Methane, Ethane | Secondary reactions of methyl and ethyl radicals |

Experimental Protocols

To experimentally determine the thermal decomposition of this compound, a pyrolysis reactor system coupled with an appropriate analytical technique is required. A common setup is a flow reactor.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the thermal decomposition of a liquid hydrocarbon like this compound.

References

An In-depth Technical Guide on the Oxidation Characteristics of Pure Pentylcyclopentane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the oxidation of pure pentylcyclopentane is limited in publicly accessible literature. This guide synthesizes information from studies on analogous compounds, primarily cyclopentane (B165970) and its alkylated derivatives, to project the oxidation characteristics of this compound. The proposed mechanisms and quantitative data should be considered predictive and serve as a baseline for further experimental verification.

Introduction

This compound, a C10 cycloalkane, is a component of some fuels and can be found in bio-oils derived from pyrolysis.[1] Its molecular structure, featuring a five-membered ring and a pentyl side chain, suggests a complex oxidation behavior that is of interest in combustion science, materials stability, and as a potential, albeit minor, metabolic pathway for xenobiotics containing this moiety. Understanding the oxidation characteristics of this compound is crucial for predicting its stability, reactivity, and potential degradation products in various environments. This guide provides a detailed overview of the anticipated low- and high-temperature oxidation mechanisms, proposed experimental protocols for their investigation, and comparative quantitative data based on related cycloalkanes.

Predicted Oxidation Characteristics and Mechanisms

The oxidation of this compound is expected to proceed via free-radical chain reactions, with the dominant pathways heavily dependent on temperature. The presence of the pentyl group introduces additional reaction sites compared to unsubstituted cyclopentane, influencing the overall reactivity and the distribution of oxidation products.

Low-Temperature Oxidation (Approx. 500 K - 800 K)

At lower temperatures, the oxidation of this compound is anticipated to follow a mechanism involving the formation and subsequent reactions of hydroperoxyalkyl radicals (•QOOH), similar to other alkanes and cycloalkanes. This process is autocatalytic, with an initial induction period followed by an accelerating rate of oxygen uptake.

The key steps in the low-temperature oxidation pathway are:

-

Initiation: The reaction is initiated by the formation of a pentylcyclopentyl radical (R•) through the abstraction of a hydrogen atom by a reactive species.

-

Oxygen Addition: The pentylcyclopentyl radical rapidly adds a molecule of oxygen to form a pentylcyclopentylperoxy radical (ROO•).

-

Isomerization: The ROO• radical undergoes internal hydrogen abstraction (isomerization) to form a hydroperoxy-pentylcyclopentyl radical (•QOOH). The site of the initial hydrogen abstraction and the subsequent internal H-atom transfer will dictate the structure of the resulting •QOOH radical.

-

Second Oxygen Addition: The •QOOH radical can add a second oxygen molecule to form a hydroperoxy-pentylcyclopentylperoxy radical (•O2QOOH).

-

Chain Branching: The decomposition of these hydroperoxylated species, particularly the formation of ketohydroperoxides (KHPs), leads to the production of highly reactive hydroxyl radicals (•OH), which propagate the chain reaction, leading to a phenomenon known as degenerate chain branching.[2]

The presence of the pentyl chain provides multiple sites for hydrogen abstraction, leading to a variety of isomeric radical intermediates and, consequently, a complex mixture of oxidation products. The expected major products from low-temperature oxidation include various cyclic ethers, ketones, alcohols, and hydroperoxides.

High-Temperature Oxidation (Approx. 900 K - 1250 K)

At higher temperatures, the stability of the peroxy and hydroperoxyalkyl radicals decreases, and alternative reaction pathways become dominant. The high-temperature oxidation of this compound is expected to be characterized by thermal decomposition (pyrolysis) and the formation of smaller, unsaturated molecules.

Key features of the high-temperature oxidation mechanism include:

-

Unimolecular Decomposition: The primary reactions involve the breaking of C-C and C-H bonds in the this compound molecule. Ring-opening of the cyclopentyl radical is a critical step, leading to the formation of linear alkenyl radicals.[3]

-

Beta-Scission: The alkyl and alkenyl radicals formed undergo beta-scission, breaking C-C bonds and producing smaller, more stable molecules like ethene, propene, and various dienes. The presence of the methyl group in methylcyclopentane (B18539) has been shown to promote the formation of propene over ethene.[4]

-

Formation of Soot Precursors: The production of unsaturated hydrocarbons, such as alkenes and dienes, can contribute to the formation of soot at very high temperatures and fuel-rich conditions.

The overall reactivity at high temperatures is influenced by the stability of the initial pentylcyclopentyl radical and the subsequent ring-opening and beta-scission reactions.

Quantitative Data Summary

Table 1: Comparative Oxidation Reactivity

| Compound | Temperature Range | Relative Reactivity | Key Observations |

| Cyclopentane | Low Temp. | Base | Exhibits limited low-temperature reactivity before autoignition.[4] |

| Methylcyclopentane | Low Temp. | Higher than Cyclopentane | The methyl group enhances low-temperature reactivity.[4] |

| This compound (Predicted) | Low Temp. | Higher than Cyclopentane | The pentyl group is expected to increase the number of sites for H-abstraction, potentially increasing low-temperature reactivity. |

| Cyclopentane | High Temp. | Base | Ring-opening of the cyclopentyl radical is a key step.[3] |

| Methylcyclopentane | High Temp. | Slightly Higher | Shows slightly higher conversion at a given temperature compared to cyclopentane.[4] |

| This compound (Predicted) | High Temp. | Similar to or Slightly Higher than Methylcyclopentane | The long alkyl chain may lead to a more complex mixture of decomposition products. |

Table 2: Major Oxidation Products (Qualitative)

| Temperature Regime | Cyclopentane | Methylcyclopentane | This compound (Predicted) |

| Low Temperature | Cyclopentene, Cyclic Ethers, Ketohydroperoxides | Methylcyclopentenes, Cyclic Ethers, Ketones | Pentylcyclopentenes, Cyclic Ethers with pentyl group, Ketohydroperoxides, other oxygenated C10 compounds |

| High Temperature | Ethene, Propene, 1,3-Butadiene | Propene, Ethene, Butenes | Ethene, Propene, Butenes, Pentenes, smaller dienes |

Experimental Protocols

To validate the predicted oxidation characteristics of pure this compound, a series of well-established experimental techniques can be employed.

Low-Temperature Oxidation Studies

A jet-stirred reactor (JSR) is an ideal setup for studying low-temperature oxidation under controlled conditions.

-

Apparatus: A spherical or toroidal quartz reactor with multiple inlet jets to ensure homogeneity. The reactor is placed in an oven for precise temperature control.

-

Procedure:

-

A dilute mixture of this compound (e.g., 1000 ppm) in a carrier gas (e.g., nitrogen or helium) and an oxidizer (e.g., synthetic air) is introduced into the JSR.

-

The reactor is maintained at a constant temperature (e.g., 500 K to 900 K) and pressure (e.g., 1-10 atm).

-

The residence time in the reactor is controlled by the flow rates of the inlet gases.

-

The reacting mixture is continuously sampled from the reactor.

-

-

Analysis:

-

Gas Chromatography (GC): To separate and quantify stable reactants and products.

-

Mass Spectrometry (MS): Coupled with a suitable ionization source (e.g., photoionization) to identify and quantify reactive intermediates. Molecular beam sampling can be used to minimize the decomposition of labile species like hydroperoxides.

-

Fourier-Transform Infrared Spectroscopy (FTIR): For online monitoring of major species like CO, CO2, and water.

-

High-Temperature Oxidation Studies

Shock tubes and rapid compression machines are suitable for investigating high-temperature oxidation and autoignition phenomena.

-

Apparatus:

-

Shock Tube: A long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.

-

Rapid Compression Machine (RCM): A piston-cylinder device that rapidly compresses a gas mixture to high temperatures and pressures.

-

-

Procedure (Shock Tube):

-

A mixture of this compound, oxidizer, and a diluent (e.g., argon) is introduced into the driven section.

-

The diaphragm is ruptured, creating a shock wave that travels through the test gas, rapidly heating and compressing it.

-

Ignition delay times are measured by monitoring pressure or the emission from radical species (e.g., OH*).

-

-

Analysis:

-

Time-resolved species measurements: Using techniques like laser absorption spectroscopy or mass spectrometry to track the evolution of key species behind the shock wave.

-

Conclusion

While direct experimental data for the oxidation of pure this compound is scarce, a robust understanding of its likely behavior can be formulated based on the well-studied oxidation of cyclopentane and methylcyclopentane. The presence of the pentyl side chain is expected to enhance low-temperature reactivity and lead to a more complex product distribution at high temperatures. The experimental protocols outlined in this guide provide a clear pathway for the detailed investigation and validation of these predicted characteristics. Such studies are essential for developing accurate kinetic models for this and other long-chain alkylated cycloalkanes, which are relevant to various fields, including fuel science and drug metabolism.

References

An In-depth Technical Guide to the Chemical Structure and Isomers of Pentylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylcyclopentane, a saturated hydrocarbon with the molecular formula C10H20, is a molecule of interest in various fields, including fuel development and as a potential pharmacological agent. This technical guide provides a comprehensive overview of the chemical structure of this compound and its primary isomers. It includes a detailed comparison of their physicochemical properties, experimental protocols for synthesis and analysis, and a discussion of its potential biological activity. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

This compound consists of a five-membered cyclopentane (B165970) ring to which a five-carbon pentyl group is attached. The molecular formula for this compound is C10H20, and its molecular weight is approximately 140.27 g/mol .[1] The IUPAC name for the straight-chain isomer is simply this compound.[1]

Isomerism in this compound primarily arises from the structural variations of the pentyl group. The main structural isomers of the pentyl group that can be attached to the cyclopentane ring are:

-

n-Pentylcyclopentane: The straight-chain pentyl group is attached to the cyclopentane ring.

-

Isothis compound (3-methylbutyl)cyclopentane: A branched isomer of the pentyl group.

-

Neothis compound (2,2-dimethylpropyl)cyclopentane: A highly branched isomer of the pentyl group.[2]

-

sec-Pentylcyclopentane (1-methylbutyl)cyclopentane: The cyclopentane ring is attached to the second carbon of the pentyl chain.

-

tert-Pentylcyclopentane (1,1-dimethylpropyl)cyclopentane: The cyclopentane ring is attached to a tertiary carbon of the pentyl group.

These structural differences, particularly the degree of branching in the alkyl side chain, significantly influence the physicochemical properties of the isomers.

Structural Isomers of this compound

Below is a diagram illustrating the primary structural isomers of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are crucial for their application and handling. The table below summarizes the available quantitative data for some of these isomers.

| Property | n-Pentylcyclopentane | Isothis compound | Neothis compound |

| Molecular Formula | C10H20 | C10H20 | C10H20 |

| Molecular Weight ( g/mol ) | 140.27[1] | 140.27[3] | 140.27[2] |

| CAS Number | 3741-00-2[1] | 1005-68-1[3] | Not readily available |

| Boiling Point (°C) | 181[4] | 173.4[3] | Not readily available |

| Melting Point (°C) | -83[4] | N/A | Not readily available |

| Density (g/cm³) | 0.796[3] | 0.796[3] | Not readily available |

| Refractive Index | 1.436[4] | 1.437[3] | Not readily available |

| Flash Point (°C) | 47.4[3] | 47.4[3] | Not readily available |

Experimental Protocols

Synthesis of n-Pentylcyclopentane via Grignard Reaction

A common and effective method for the synthesis of n-pentylcyclopentane is the Grignard reaction, which involves the reaction of a Grignard reagent with a ketone followed by dehydration and reduction.

Materials:

-

1-Bromopentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclopentanone

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Palladium on carbon (10%)

-

Hydrogen gas

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).

-

Reaction with Cyclopentanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel. Control the addition rate to maintain a gentle reaction. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Workup and Dehydration: Carefully pour the reaction mixture into a beaker containing ice and concentrated sulfuric acid. This will hydrolyze the intermediate magnesium alkoxide and dehydrate the resulting tertiary alcohol to form 1-pentylcyclopentene. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.

-

Reduction: Transfer the dried organic solution containing 1-pentylcyclopentene to a hydrogenation apparatus. Add a catalytic amount of 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir until the theoretical amount of hydrogen is consumed.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation. The resulting crude this compound can be further purified by fractional distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound and its isomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Mode: Full scan.

Data Analysis:

Identification of this compound and its isomers can be achieved by comparing their retention times and mass spectra with those of authentic standards or by matching the experimental mass spectra with entries in a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library).

Potential Biological Activity: Matrix Metalloproteinase Inhibition

There is some indication in the literature that this compound may act as a matrix metalloproteinase (MMP) inhibitor.[5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer and inflammatory diseases.

The proposed mechanism suggests that this compound may inhibit MMP-9 activity by forming complexes with the zinc ions in the enzyme's active site.[5] However, it is important to note that this is a preliminary finding, and further research is required to elucidate the precise mechanism of action, selectivity, and therapeutic potential of this compound as an MMP inhibitor.

Putative Inhibition Pathway

Conclusion

This technical guide has provided a detailed overview of this compound and its isomers, covering their chemical structures, physicochemical properties, and experimental protocols for their synthesis and analysis. While n-pentylcyclopentane is the most well-characterized, further investigation into the properties and synthesis of its various isomers is warranted. The potential biological activity of this compound as a matrix metalloproteinase inhibitor presents an exciting avenue for future research in drug development. The information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers working with these compounds.

References

- 1. This compound | C10H20 | CID 19540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neothis compound | C10H20 | CID 19907636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isothis compound | CAS#:1005-68-1 | Chemsrc [chemsrc.com]

- 4. This compound [stenutz.eu]

- 5. CAS 3741-00-2: this compound | CymitQuimica [cymitquimica.com]

Navigating the Solubility Landscape of Pentylcyclopentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentylcyclopentane, a C10 cycloalkane, in various organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on its general solubility characteristics, theoretical prediction methodologies, and a detailed experimental protocol for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary for their work with this compound.

Core Concepts: Understanding this compound's Solubility

This compound is a non-polar organic compound, a characteristic that fundamentally governs its solubility.[1] The general principle of "like dissolves like" is paramount; therefore, this compound is expected to be readily soluble in non-polar organic solvents and less soluble in polar solvents.[1][2] The primary intermolecular forces at play when this compound dissolves in a non-polar solvent are Van der Waals forces.[2] The dissolution process involves the disruption of these forces between this compound molecules and between solvent molecules, followed by the formation of new Van der Waals interactions between the solute and solvent molecules. In non-polar systems, these energy changes are relatively balanced, leading to good solubility.[2] Conversely, its solubility in polar solvents, such as water, is exceedingly low due to the inability of the non-polar this compound to overcome the strong hydrogen bonds between water molecules.[1][2]

Solubility Data for this compound

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. The following table summarizes the available qualitative and limited quantitative information.

| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference(s) |

| Polar Protic | Water | 25 | 115 µg/kg (0.000115 g/100g ) | |

| Non-Polar | Organic Solvents (General) | Not Specified | Soluble / Moderately Soluble | [1][2] |

Due to the scarcity of experimental data, researchers may need to determine the solubility of this compound in their specific solvents of interest empirically or turn to theoretical prediction methods.

Theoretical Prediction of Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that can be used to predict activity coefficients, which in turn can be used to estimate the solubility of a compound in a given solvent.[3]

The UNIFAC method breaks down molecules into their constituent functional groups. The activity coefficient of a component in a mixture is calculated based on the interactions between these functional groups. The solubility of a solid solute can be predicted using the following equation:

Where:

-

x is the mole fraction solubility

-

ΔH_fus is the enthalpy of fusion of the solute

-

R is the ideal gas constant

-

T_m is the melting point of the solute in Kelvin

-

T is the temperature of the solution in Kelvin

-

γ is the activity coefficient of the solute in the solvent, which can be calculated using the UNIFAC model.

For a liquid solute like this compound, the first term of the equation is not applicable, and the focus is on the activity coefficient, which is a measure of the deviation from ideal solution behavior. An activity coefficient close to 1 indicates an ideal solution and high solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by quantification via gas chromatography (GC).

4.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., hexane, toluene, ethanol)

-

Analytical balance

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., a non-polar column like DB-1 or equivalent)

-

Helium or nitrogen carrier gas

-

Autosampler vials

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately add a known volume or mass of the organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with this compound. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved micro-droplets of this compound.

-

Record the exact volume of the filtered saturated solution.

-

Dilute the sample with a known volume of the same organic solvent to bring the concentration of this compound into the linear range of the GC-FID.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the organic solvent of known concentrations. These standards should bracket the expected concentration of the diluted saturated samples.

-

-

Gas Chromatography Analysis:

-

Set up the GC-FID with an appropriate method (injection volume, inlet temperature, oven temperature program, detector temperature, and gas flow rates).

-

Analyze the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Analyze the diluted saturated samples.

-

-

Data Analysis and Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100g of solvent, mole fraction, or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility determination.

Caption: Logical relationships in solubility studies.

References

Thermochemical Properties of Pentylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for pentylcyclopentane (C₁₀H₂₀). The information is compiled from critically evaluated sources and is intended to be a valuable resource for researchers in various fields, including chemical engineering, materials science, and pharmacology, where accurate thermodynamic data is crucial for process design, safety analysis, and molecular modeling.

Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. The data has been sourced from the National Institute of Standards and Technology (NIST) WebBook and other chemical property databases.[1][2][3][4][5]

Table 1: Standard Enthalpy of Formation

| Property | Value | Units | Phase | Reference |

| ΔfH° | -45.1 | kcal/mol | Gas | [5] |

Table 2: Heat Capacity (Cp)

The heat capacity of this compound is dependent on temperature. The following data is available from the NIST/TRC Web Thermo Tables.[1]

| Phase | Temperature Range (K) | Data Availability |

| Ideal Gas | 50 - 3000 | Critically evaluated recommendations available |

| Liquid (at saturation pressure) | 250 - 634.06 | Critically evaluated recommendations available |

Table 3: Entropy (S)

Entropy data for this compound is also available for the ideal gas and liquid phases over a range of temperatures.[1]

| Phase | Temperature Range (K) | Pressure | Data Availability |

| Ideal Gas | 50 - 3000 | Function of Pressure | Critically evaluated recommendations available |

| Liquid (in equilibrium with Gas) | 250 - 634.06 | Saturation Pressure | Critically evaluated recommendations available |

Table 4: Other Thermophysical Properties

A variety of other thermophysical properties for this compound are also documented.[1][2]

| Property | Phase | Temperature Range (K) |

| Enthalpy | Ideal Gas | 50 - 3000 |

| Enthalpy | Liquid in equilibrium with Gas | 250 - 634.06 |

| Enthalpy of Vaporization | Liquid to Gas | 255 - 647 |

| Density | Liquid in equilibrium with Gas | 200 - 647 |

Experimental and Computational Protocols

Experimental Methodologies

The standard enthalpy of formation (ΔfH°) of organic compounds like this compound is often determined indirectly using combustion calorimetry .

-

Bomb Calorimetry : A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is submerged in a known quantity of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a specific amount. The primary techniques for its measurement are:

-

Adiabatic Calorimetry : In this method, the sample is heated by a known amount of electrical energy, and the resulting temperature increase is measured. The calorimeter is designed to be thermally isolated from its surroundings to minimize heat loss.

-

Differential Scanning Calorimetry (DSC) : DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a widely used technique for determining heat capacities as a function of temperature.

-

Calvet-Tian Type Calorimetry : This method uses thermopiles to measure the heat flow between the sample and a massive metallic block maintained at a constant temperature.

The absolute entropy of a substance is typically determined from heat capacity measurements as a function of temperature, starting from a very low temperature (approaching absolute zero).

-

Calorimetric Measurement : The heat capacity (Cp) is measured from near 0 K up to the desired temperature. The entropy (S) at a given temperature T is then calculated by integrating Cp/T from 0 to T. For phase transitions (melting, boiling), the enthalpy of the transition is divided by the temperature at which it occurs and added to the integrated entropy.

Computational Methodologies

With the advancement of computational chemistry, theoretical methods are increasingly used to predict thermochemical properties. These methods can be particularly useful when experimental data is scarce.

-

Ab Initio Calculations : These are high-level quantum mechanical calculations that solve the electronic Schrödinger equation to determine the energy of a molecule. Methods like the Gaussian-n theories (e.g., G3, G4) can provide highly accurate predictions of enthalpies of formation.

-

Density Functional Theory (DFT) : DFT is another quantum mechanical method that is computationally less expensive than high-level ab initio methods, making it suitable for larger molecules. It can be used to calculate molecular geometries, vibrational frequencies, and energies, from which thermochemical properties can be derived.

-

High-Throughput Force Field Simulation : This approach uses classical mechanics with parameterized force fields to simulate the behavior of a large number of molecules. It can be employed to calculate various thermodynamic properties, including heat capacity and enthalpy of vaporization.

-

Group Additivity Methods : These are empirical methods that estimate thermochemical properties by summing the contributions of individual functional groups within a molecule. While less accurate than quantum mechanical methods, they are computationally very fast and can provide good estimates for a wide range of organic compounds.

Visualizations

The following diagrams illustrate the logical workflows for determining the thermochemical properties of a compound like this compound.

References

"pentylcyclopentane safety data sheet and handling"

An In-depth Technical Guide to the Safe Handling of Pentylcyclopentane for Laboratory Professionals

Introduction

This compound (CAS No. 3741-00-2) is a cycloalkane with the molecular formula C₁₀H₂₀.[1] It is a colorless liquid at room temperature and is characterized by its non-polar nature, making it soluble in many organic solvents but not in polar solvents like water.[2] Its applications in research and development may include its use as a solvent, in the synthesis of other organic compounds, or in the development of fuels and lubricants.[2] This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety data, handling protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1] It is crucial to understand its hazards to implement appropriate safety measures.

GHS Classification

Precautionary Statements

A thorough understanding and adherence to the following precautionary statements are essential for the safe handling of this compound:

-

Prevention: P210, P233, P240, P241, P242, P243, P280[1]

-

Response: P303+P361+P353, P370+P378[1]

-

Storage: P403+P235[3]

-

Disposal: P501[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for risk assessment and for designing safe experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀ | [1] |

| Molecular Weight | 140.27 g/mol | [1] |

| CAS Number | 3741-00-2 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~180 °C | [3] |

| Flash Point | 38 °C | [3] |

| Density | 0.79 g/mL | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Toxicological Information

Currently, there is a lack of specific toxicological studies for this compound. However, data from related cycloalkanes, such as methylcyclopentane (B18539), suggest that the primary health hazards are associated with inhalation.

In a subchronic inhalation toxicity study in rats, methylcyclopentane was found to have the liver and kidneys as target organs at high concentrations. The no-observed-adverse-effect concentration (NOAEC) was determined to be 1300 ppm for a 6-hour daily exposure.[4] While this data provides some insight, it should be interpreted with caution as it pertains to a different, though structurally related, compound.

Like many hydrocarbons, this compound should be handled with care to avoid inhalation of vapors and direct contact with the skin.[2]

Experimental Protocols: Safe Handling and Use

The following are general experimental protocols for the safe handling of flammable liquids like this compound in a research and development laboratory. These protocols are based on established safety guidelines and should be adapted to specific experimental conditions.

Risk Assessment

Before any new experiment involving this compound, a thorough risk assessment must be conducted. This should include:

-

An evaluation of the quantities of this compound to be used.

-

Identification of all potential ignition sources in the experimental setup and the surrounding area.

-

Consideration of the potential for vapor accumulation.

-

An assessment of the health hazards associated with inhalation and skin contact.

-

The establishment of emergency procedures.

Engineering Controls

-

Ventilation: All handling of this compound that may generate vapors should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ignition Source Control: All sources of ignition, including open flames, hot surfaces, and spark-producing equipment, must be eliminated from the vicinity where this compound is handled and stored.[2] Use of intrinsically safe or explosion-proof electrical equipment is recommended.[1]

-

Grounding and Bonding: When transferring this compound from one metal container to another, both containers must be bonded and grounded to prevent the buildup of static electricity, which can be an ignition source.[5]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye Protection: Chemical splash goggles or a face shield.[6]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).[6]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes.[6]

-

Respiratory Protection: If working outside of a fume hood where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[6]

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Store away from heat, sparks, open flames, and other ignition sources.[3]

-

Store in a designated flammable liquids storage cabinet.[6]

-

Segregate from incompatible materials such as oxidizing agents.[5]

Waste Disposal

-

All waste containing this compound must be collected in a properly labeled, sealed container.[2]

-

Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]

Emergency Procedures

Spills

-

Small Spills (less than 1 liter):

-

Alert personnel in the immediate area.

-

Eliminate all ignition sources.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

-

Large Spills (greater than 1 liter):

-

Evacuate the area immediately.

-

Alert emergency response personnel.

-

Prevent the spread of the spill if it can be done without risk.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Fire

-

In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.

-

For a large fire, evacuate the area and call emergency services.

-

Do not use water, as it may spread the flammable liquid.

First Aid

-